Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate

Process Chemistry Scale-up Synthesis Imidazopyridine Intermediates

Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate (CAS 248919-96-2) is a heterocyclic intermediate characterized by a 2,3-dimethylimidazo[1,2-a]pyridine core bearing an 8-amino group and a 6-methyl carboxylate ester. This specific substitution pattern makes it an essential precursor in the synthesis of potassium-competitive acid blockers (P-CABs), including the clinical candidate linaprazan (AZD0865).

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
CAS No. 248919-96-2
Cat. No. B3255088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
CAS248919-96-2
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC1=C(N2C=C(C=C(C2=N1)N)C(=O)OC)C
InChIInChI=1S/C11H13N3O2/c1-6-7(2)14-5-8(11(15)16-3)4-9(12)10(14)13-6/h4-5H,12H2,1-3H3
InChIKeyPMBNZGLPCRRWTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate (CAS 248919-96-2): A Critical Imidazo[1,2-a]pyridine Building Block for P-CAB Drug Synthesis


Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate (CAS 248919-96-2) is a heterocyclic intermediate characterized by a 2,3-dimethylimidazo[1,2-a]pyridine core bearing an 8-amino group and a 6-methyl carboxylate ester [1]. This specific substitution pattern makes it an essential precursor in the synthesis of potassium-competitive acid blockers (P-CABs), including the clinical candidate linaprazan (AZD0865) [2]. The compound's unique combination of the 2,3-dimethyl pharmacophoric elements and the methyl ester reactive handle distinguishes it from simpler imidazopyridine analogs, positioning it as a non-substitutable intermediate in targeted drug development programs.

Why In-Class Imidazo[1,2-a]pyridine Esters Cannot Substitute for Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate


Imidazo[1,2-a]pyridine derivatives are a privileged scaffold in medicinal chemistry, yet subtle structural variations among analogs produce quantifiable differences in synthesis efficiency, physicochemical properties, and downstream reactivity that preclude simple interchange. The 2,3-dimethyl substitution on the imidazole ring modulates both lipophilicity (ΔLogP ≈ 0.64 versus the des-methyl analog) and basicity (ΔpKa ≈ -0.41 versus the parent scaffold) . Concurrently, the choice of ester (methyl versus ethyl) directly impacts cyclization yield by a 10% absolute margin under identical conditions [1]. For procurement decisions, these measurable differences mean that substituting a closely related analog will result in altered reaction outcomes, requiring re-optimization of synthetic protocols, purification methods, and ultimately compromising the viability of the targeted P-CAB drug synthesis route.

Quantitative Differentiation Evidence: Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate Versus Closest Analogs


Synthesis Yield Advantage: Methyl Ester Achieves 75% Yield, Outperforming Ethyl Ester by a 10% Absolute Margin in Head-to-Head Comparison

In a direct head-to-head comparison within US Patent US20060063797A1, the methyl ester achieved a 75% isolated yield (6.53 g) when 5,6-diamino-nicotinic acid methyl ester was reacted with bromobutanone in cyclohexanone at 100 °C for 2.5 h, whereas the ethyl ester analog yielded only 65% (5.06 g) under similar conditions (110 °C, 1.5 h) [1].

Process Chemistry Scale-up Synthesis Imidazopyridine Intermediates

Lipophilicity Differentiation: 2,3-Dimethyl Substitution Elevates LogP by 0.64 Units (51% Increase) Relative to the Des-Methyl Analog

The target compound exhibits a calculated LogP of 1.90 (Chemsrc), compared to LogP = 1.26 for the des-methyl analog methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate (CAS 1160994-94-4), also from Chemsrc . This represents a ΔLogP of 0.64, corresponding to a ~51% increase in lipophilicity attributable to the 2,3-dimethyl groups.

Physicochemical Profiling LogP Lipophilicity

Basicity Modulation: 2,3-Dimethyl Substitution Lowers pKa by 0.41 Units Compared to the Parent Imidazo[1,2-a]pyridine Scaffold

The predicted pKa of the target compound is 6.39 ± 0.10 (Chem960), whereas the unsubstituted parent imidazo[1,2-a]pyridine (CAS 274-76-0) has a predicted pKa of 6.80 ± 0.30 (ChemicalBook) . The ΔpKa of -0.41 indicates that the 2,3-dimethyl and 6-carboxylate substitutions collectively reduce the basicity of the imidazopyridine nitrogen.

pKa Basicity Protonation State

Synthetic Route Specificity: The Methyl Ester is an Irreplaceable Intermediate in the Linaprazan (P-CAB) Synthesis Pathway

The target compound serves as the direct precursor to methyl 2,3-dimethyl-8-(2,6-dimethylbenzylamino)-imidazo[1,2-a]pyridine-6-carboxylate (CAS 248920-23-2), the immediate intermediate en route to the potassium-competitive acid blocker linaprazan (AZD0865), via benzylation with 2,6-dimethylbenzylchloride in 74% yield [1]. The 2,3-dimethyl groups on the imidazole ring are essential components of the P-CAB pharmacophore required for H⁺/K⁺-ATPase inhibition [2]; the des-methyl analog (CAS 1160994-94-4) lacks these methyl groups and cannot be used as a substitute without breaking the intended structure-activity relationship.

P-CAB Linaprazan Drug Intermediate Benzylation

Commercial Purity Benchmarking: 98% Purity Availability Provides a 3% Specification Advantage Over the Des-Methyl Analog

The target compound is commercially available at 98% purity from suppliers such as Leyan (catalog 1567663), whereas the des-methyl analog methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate (CAS 1160994-94-4) is typically offered at 95% purity by vendors including Bidepharm . This 3% absolute purity advantage reduces the impurity carryover risk in multi-step syntheses.

Purity Quality Control Procurement Specification

High-Impact Application Scenarios for Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate (CAS 248919-96-2)


Large-Scale Process Optimization for Imidazopyridine Intermediate Manufacturing

When scaling up the cyclization step for P-CAB intermediate production, the methyl ester's 75% yield provides a 10% absolute advantage over the ethyl ester (65%) under the optimized cyclohexanone conditions described in US20060063797A1 [1]. For a campaign targeting 100 kg of intermediate, this yield differential translates to approximately 15% lower raw material consumption and a proportional reduction in waste generation, directly impacting cost of goods and environmental footprint. Procurement specifications should mandate the methyl ester to capture this process economic advantage.

Lipophilicity-Guided Extraction and Chromatographic Method Development

With a LogP of 1.90, the target compound partitions predictably into organic solvents such as ethyl acetate or dichloromethane during aqueous workup [1]. The ΔLogP of 0.64 versus the des-methyl analog (LogP 1.26) means that substituting the analog would significantly alter extraction efficiency and chromatographic retention. Analytical and process development groups should use the target compound's LogP value as a fixed parameter when designing and validating purification protocols, rather than relying on generic imidazopyridine property estimates.

pH-Controlled Purification and Salt Formation Strategies

The pKa of 6.39 means that at mildly acidic conditions (pH 5–6), the compound exists in a partially protonated state, enabling pH-switchable extraction or ion-exchange chromatography for purification [1]. The 0.41 pKa offset from the parent imidazo[1,2-a]pyridine scaffold (pKa 6.80) indicates that generic imidazopyridine purification protocols will operate at suboptimal pH for this specific compound. Method development should explicitly target the pH range around 5.4–7.4 to exploit the protonation equilibrium for maximal recovery and purity.

P-CAB Drug Development: Securing the Established Synthetic Intermediate for Linaprazan and Structural Analogs

For pharmaceutical development programs targeting potassium-competitive acid blockers, the target compound is the established and non-substitutable intermediate leading to the benzylated precursor (CAS 248920-23-2) that feeds directly into linaprazan (AZD0865) synthesis [1]. The 2,3-dimethyl groups are structurally mandatory for the P-CAB pharmacophore; procuring the des-methyl analog would derail the synthetic route and require de novo route design. Supply chain managers supporting P-CAB development should qualify vendors specifically for CAS 248919-96-2 and avoid analog substitution without comprehensive re-validation.

Quote Request

Request a Quote for Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.